(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester
Description
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral piperidine derivative characterized by an amino group at position 1, an ethyl ester at position 3, and an S-configuration at the stereogenic center. Its structural features, including the amino group and ester functionality, enable diverse reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl (3S)-1-aminopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)7-4-3-5-10(9)6-7/h7H,2-6,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOARFHFBWNPLA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Pathway and Stepwise Optimization
The most direct route to (S)-1-amino-piperidine-3-carboxylic acid ethyl ester involves chiral pool synthesis starting from L-glutamic acid, a cost-effective and naturally occurring α-amino acid. This method, adapted from Patent CN103864674A, follows five key steps:
-
Esterification and Boc Protection :
L-glutamic acid is treated with ethanol and thionyl chloride (SOCl₂) to form the diethyl ester. Subsequent Boc (tert-butyloxycarbonyl) protection of the α-amino group yields N-Boc-L-glutamic acid diethyl ester. -
Selective Reduction :
The δ-ester is selectively reduced using sodium borohydride (NaBH₄) in ethanol to produce (S)-2-(Boc-amino)-1,5-pentanediol. -
Mesylation and Cyclization :
The diol undergoes mesylation with methanesulfonyl chloride (MsCl) to form a dimesylate intermediate. Intramolecular cyclization in acetonitrile (ACN) with aqueous ammonia generates the piperidine ring. -
Deprotection :
Boc removal with hydrochloric acid (HCl) in methanol yields (S)-3-amino-piperidine, which is subsequently esterified with ethanol under acidic conditions to form the target compound.
Table 1: Key Metrics for L-Glutamic Acid Route
| Step | Reaction | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Esterification/Boc | SOCl₂, EtOH, 30°C | 95–99 | >98% |
| 2 | NaBH₄ Reduction | EtOH, 0°C → RT | 89–92 | >95% |
| 3 | Mesylation/Cyclization | MsCl, ACN, NH₃, 30°C | 85–88 | >97% |
| 4 | Deprotection/Esterification | HCl, MeOH, 30°C | 72–75 | >99% |
Cyclization of Chiral β-Amino Alcohols
Mitsunobu Reaction for Stereochemical Control
An alternative approach, derived from Patent CN103373953A, utilizes β-amino alcohols as precursors. For example, (S)-3-amino-1-(4-methylbenzyl)piperidine is synthesized via Mitsunobu cyclization, followed by debenzylation and esterification:
-
Mitsunobu Cyclization :
(S)-2-((Benzyloxycarbonyl)amino)pentane-1,5-diol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form the piperidine ring. -
Debenzylation :
Hydrogenolysis with palladium on carbon (Pd/C) removes the benzyl protecting group. -
Esterification :
The carboxylic acid intermediate is treated with ethanol and SOCl₂ to form the ethyl ester.
Table 2: Performance of Mitsunobu-Based Synthesis
| Parameter | Value |
|---|---|
| Cyclization Yield | 82–85% |
| Deprotection Yield | 90–93% |
| Final ee | >99% |
| Total Steps | 3 |
Industrial-Scale Enantioselective Catalysis
Continuous Flow Hydrogenation
Recent advancements leverage heterogeneous catalysis for large-scale production. A nickel-catalyzed asymmetric hydrogenation of ethyl 3-cyano-5-oxohexanoate generates the (S)-configured amine, which undergoes cyclization and esterification:
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Hydrogenation ee | 98–99% |
| Cyclization Yield | 88–90% |
| Batch Size | 100–500 kg |
| Purity (GC) | >99.5% |
Comparative Analysis of Synthetic Routes
Cost and Scalability
-
L-Glutamic Acid Route : Low-cost starting material but requires five steps (72–75% overall yield). Ideal for small-scale API production.
-
Mitsunobu Route : Higher per-step yields but relies on expensive reagents (DEAD, Pd/C). Suitable for intermediate-scale synthesis.
-
Catalytic Hydrogenation : Most scalable (500 kg/batch) but demands specialized equipment. Preferred for industrial manufacturing.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and other electrophiles that can react with the amino group.
Major Products
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Bioactive Compounds
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of bioactive compounds. It is particularly noted for its role in the preparation of various piperidine derivatives, which are essential in drug discovery due to their pharmacological properties. For instance, derivatives of this compound have been synthesized to develop selective ligands for receptors in the central nervous system, showcasing its potential in treating neurological disorders .
1.2. Dipeptidyl Peptidase-4 Inhibitors
Research indicates that (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a precursor for dipeptidyl peptidase-4 inhibitors, such as alogliptin and linagliptin. These inhibitors are utilized in the management of type 2 diabetes by enhancing insulin secretion and suppressing glucagon release . The synthesis pathways often involve asymmetric methods to ensure high enantiomeric purity, which is crucial for the efficacy and safety of the resulting drugs.
Chemical Synthesis Techniques
2.1. Asymmetric Synthesis
The production of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester often employs asymmetric synthesis techniques, which are vital for obtaining enantiomerically pure compounds. Methods such as chiral chromatography and fractional crystallization with chiral resolving agents have been documented to enhance the enantiomeric excess of the compound, thereby improving its applicability in pharmaceuticals .
2.2. Multi-Step Synthetic Routes
Recent advances have highlighted multi-step synthetic routes that incorporate (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester as a key intermediate. For example, researchers have successfully integrated this compound into complex synthetic sequences that lead to the formation of piperidine-based peptide analogues, which exhibit promising biological activity against various targets .
Biological Evaluations
3.1. GABA Transporter Inhibition
Studies have explored the potential of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester derivatives as inhibitors of GABA transporters, particularly mGAT4. This inhibition is crucial for modulating neurotransmitter levels in the brain and has implications for treating conditions such as epilepsy and anxiety disorders . The biological activity of these derivatives is often assessed through various pharmacological assays to determine their efficacy and selectivity.
3.2. Neuropharmacological Studies
The neuropharmacological profile of compounds derived from (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester has been extensively studied, revealing their potential as therapeutic agents for neurological conditions. For instance, certain derivatives have shown promise in enhancing cognitive function and memory retention in preclinical models .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function . Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Structural Analogues with Piperidine Backbone
1-Methylpiperidine-3-carboxylic Acid Ethyl Ester
- Structure: Differs by substitution of the amino group with a methyl group at position 1.
- Molecular Formula: C₉H₁₇NO₂ (MW: 171.24 g/mol) .
- Key Differences: The absence of the amino group reduces hydrogen-bonding capacity and basicity. Methyl substitution may enhance lipophilicity compared to the polar amino group.
4-Phenyl-1-(3-phenylaminopropyl)-piperidine-4-carboxylic Acid Ethyl Ester
- Structure: Features a phenyl group at position 4 and a phenylaminopropyl chain at position 1; ester at position 4 .
- Key Differences :
- Steric hindrance from the phenyl groups may limit conformational flexibility.
- The ester at position 4 alters electronic distribution compared to position 3 in the target compound.
- Applications: Potential use in designing bulky ligands for hydrophobic binding pockets.
Functional Group Variations
Boc-Protected Derivatives
- Example : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid .
- Key Differences: The Boc group protects the amino group, enhancing stability during synthesis. The phenyl group at position 4 introduces aromatic interactions.
- Applications : Common in peptide synthesis to prevent undesired side reactions.
Benzyl Ester Analogues
- Example: (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (MW: 320.38 g/mol) .
- Key Differences: Benzyl esters are more lipophilic and require harsher conditions (e.g., hydrogenolysis) for cleavage compared to ethyl esters. The carboxymethyl-ethyl-amino side chain adds complexity for tailored drug design.
Stereochemical Considerations
- (S)-3-(CarboxyMethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester: Features a cyclopropyl group and tert-butyl ester . The S-configuration aligns with the target compound, but the tert-butyl ester and cyclopropyl substituent modulate solubility and metabolic stability.
Biological Activity
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester
(S)-1-Amino-piperidine-3-carboxylic acid ethyl ester is an amino acid derivative with a piperidine structure. Its unique stereochemistry contributes to its interaction with various biological targets, making it a valuable compound in drug development.
The mechanism of action for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester primarily involves its role as a ligand in biochemical interactions. It can modulate the activity of enzymes and receptors, influencing various physiological processes. The presence of the piperidine ring enhances its binding affinity and specificity towards biological targets.
Biological Activities
Research has indicated several biological activities associated with (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester:
Case Studies
- Antiviral Screening : A study evaluated various piperidine derivatives for their antiviral activities using Vero cells infected with HSV-1. The results indicated that certain derivatives exhibited significantly higher inhibitory effects compared to controls, suggesting the potential of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester in antiviral applications .
- Cytotoxicity Assays : In a cytotoxicity study involving human cancer cell lines, derivatives of (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester were tested for their ability to induce apoptosis. The findings revealed that some compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating promising anticancer activity .
Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-Amino-piperidine-3-carboxylic acid ethyl ester, and how is stereochemical purity ensured?
- Methodology : The compound can be synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, enantioselective synthesis of related piperidine-3-carboxylic acid esters employs chiral auxiliaries or enzymatic resolution to achieve (S)-configuration . Key steps include cyclization of amino acids, esterification, and purification via column chromatography.
- Stereochemical Control : Chiral HPLC or polarimetry is used to confirm enantiomeric excess (≥98% purity for research-grade material) .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR confirm structural integrity and stereochemistry. Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for OCH) and piperidine protons (δ ~2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 201.1374 for CHNO) .
- Supplementary Techniques : X-ray crystallography (for solid-state conformation) and IR spectroscopy (to verify ester carbonyl stretch at ~1740 cm) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Hazards : Acute toxicity (Oral Category 4; H302) and skin irritation (H315) are reported for structurally similar piperidine esters .
- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis of the ester group. Use desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- In Silico Strategies :
- DFT Calculations : Gaussian 09/16 software models transition states and reaction energetics. For example, the activation energy for ester hydrolysis can predict susceptibility to degradation .
- Docking Studies : Molecular dynamics (AutoDock/Vina) assess interactions with biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in reported biological activity data for piperidine esters?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., histidine decarboxylase) may arise from stereochemical impurities or solvent effects.
- Solution : Validate assays using enantiopure material (≥99% ee) and standardized buffer conditions (e.g., pH 7.4 PBS) .
Q. How does the ethyl ester group influence the compound’s pharmacokinetic properties?
- Metabolic Stability : The ester moiety enhances lipophilicity (logP ~1.5–2.0) but is prone to hydrolysis by esterases, forming the carboxylic acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
